N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Description
The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 3,4-dihydroquinoline moiety and a 3,5-dimethylbenzamide group. The 1,3,4-thiadiazole scaffold is renowned for its bioactivity, including antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-14-10-15(2)12-17(11-14)20(28)23-21-24-25-22(30-21)29-13-19(27)26-9-5-7-16-6-3-4-8-18(16)26/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXFXHFWALAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide typically involves multiple steps:
Formation of the 3,4-dihydroquinolin-1(2H)-one: This can be achieved through the Castagnoli–Cushman reaction, which involves the condensation of an anhydride with an imine.
Synthesis of the thiadiazole ring: This step generally involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Coupling of the quinoline and thiadiazole moieties: This is typically done through a nucleophilic substitution reaction where the thiadiazole derivative reacts with the quinoline derivative in the presence of a suitable base.
Formation of the final benzamide structure: This involves the acylation of the intermediate product with 3,5-dimethylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. In studies involving derivatives of 1,3,4-thiadiazole, compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). For instance, derivatives with specific substitutions demonstrated varying degrees of activity compared to standard chemotherapeutics like doxorubicin .
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or modulation of signaling pathways related to cancer cell proliferation. The incorporation of the 3,4-dihydroquinoline structure may enhance the binding affinity to biological targets due to its unique electronic properties and steric configurations .
Biological Research
Enzyme Inhibition Studies:
The compound can serve as a probe to study enzyme interactions. Its structural features suggest potential interactions with various enzymes involved in metabolic pathways. This characteristic makes it a valuable starting point for designing enzyme inhibitors .
Antimicrobial Properties:
Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial activity. The presence of sulfur-containing groups such as thioether or thiol can enhance the reactivity towards microbial targets, potentially leading to new therapeutic agents against resistant strains .
Synthesis and Chemical Reactivity
Synthetic Routes:
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiadiazole ring via nucleophilic substitution.
- Introduction of the 3,4-dihydroquinoline moiety through condensation reactions.
These synthetic methodologies allow for the generation of various derivatives with altered biological activities .
Reactivity Profile:
The compound exhibits a range of chemical reactivities:
- Oxidation: Can undergo oxidation at the dihydroquinoline and thiadiazole components.
- Reduction: Potential sites for reduction include carbonyl groups.
- Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at aromatic rings .
Data Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide involves multiple pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Core
A. Thioether-Linked Heterocycles
- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) (): These analogs replace the dihydroquinoline group with a piperidine-thioethyl chain. Piperidine’s flexibility and basicity may enhance solubility but reduce aromatic interactions compared to the rigid dihydroquinoline. The unsubstituted benzamide in 7a–7l contrasts with the 3,5-dimethyl substitution in the target compound, which likely improves steric hindrance and membrane permeability .
- (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (): This derivative features a 3,5-dimethylphenyl group directly attached to the thiadiazole, similar to the target compound’s benzamide substituent. The methylsulfanyl-benzylidene group introduces sulfur-based hydrophobicity, whereas the target’s dihydroquinoline-oxoethylthio linker may favor hydrogen bonding with enzymes like acetylcholinesterase .
B. Hybrid Thiadiazole-Triazine Systems (): Compounds such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) integrate thiadiazole with triazine rings. These hybrids prioritize structural complexity for heterocyclization studies, whereas the target compound focuses on optimizing substituents for bioactivity .
Pharmacological Potential
- The target compound’s dihydroquinoline and dimethylbenzamide groups may similarly modulate interactions with kinase or protease targets .
- Enzyme Inhibition (): Thiadiazole derivatives with piperidine/benzamide substituents show acetylcholinesterase (AChE) inhibition. The target compound’s dihydroquinoline could mimic the aromatic interactions of donepezil (a known AChE inhibitor), while the dimethylbenzamide may enhance binding affinity .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including nucleophilic substitution, thioether formation, and amide coupling. Key steps include:
- Thiadiazole ring formation : Using thiocarbazide derivatives under acidic conditions (H₂SO₄) to cyclize intermediates .
- Thioether linkage : Reacting a 2-mercapto-thiadiazole intermediate with a 2-chloroacetamide derivative in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) for benzamide attachment . Optimization focuses on solvent choice (e.g., dichloromethane for solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., triethylamine for deprotonation) to achieve >90% purity .
Q. What spectroscopic methods are used to confirm the compound’s identity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, thiadiazole protons at δ 7.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 452.526 for C₂₃H₂₄N₄O₄S) .
- IR spectroscopy : Peaks at 1670 cm⁻¹ (amide C=O) and 1256 cm⁻¹ (C-S bond) validate functional groups .
Q. What in vitro assays are employed to evaluate its biological activity?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in μg/mL) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to assess binding affinity (Kd values) .
Advanced Research Questions
Q. How do reaction mechanisms for intermediate formation influence final product yield?
During cyclization, intermediates like N-substituted thioamides form via nucleophilic attack of sulfur on carbonyl carbons. Side reactions (e.g., over-oxidation of thioethers) are mitigated by inert atmospheres (N₂) and controlled heating . X-ray crystallography of co-crystallized intermediates (e.g., trichloroethyl derivatives) reveals steric effects impacting regioselectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from:
- Cell line variability : Use standardized cell models (e.g., NCI-60 panel) for comparative studies .
- Solubility differences : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid artifacts .
- Assay conditions : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can structure-activity relationships (SAR) guide rational design of analogs?
- Thiadiazole modifications : Replacing the sulfur atom with oxygen (oxadiazole) reduces metabolic stability but increases solubility .
- Benzamide substituents : Electron-withdrawing groups (e.g., -CF₃ at position 3) enhance target binding (e.g., kinase inhibition by 30%) .
- 3,4-Dihydroquinoline moiety : Methylation of the dihydroquinoline nitrogen improves blood-brain barrier penetration in rodent models .
Q. What advanced analytical methods quantify the compound in biological matrices?
- HPLC-UV/Vis : C18 columns with acetonitrile/water gradients (retention time ~12 min) .
- LC-MS/MS : MRM transitions (e.g., m/z 452→234 for quantification) achieve detection limits of 0.1 ng/mL in plasma .
- Microscopy : Confocal imaging with fluorescently tagged analogs tracks cellular uptake in real-time .
Q. How do computational models predict target interactions and pharmacokinetics?
- Molecular docking : AutoDock Vina simulates binding to ATP pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) and CYP3A4-mediated metabolism .
- MD simulations : GROMACS reveals stable hydrogen bonds between the amide group and Asp831 of VEGFR2 .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
